

(S)-1-(3-methoxyphenyl)ethanol melting point and boiling point

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Compound of Interest

Compound Name: (S)-1-(3-methoxyphenyl)ethanol

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An In-depth Technical Guide to the Physicochemical Properties and Synthesis of **(S)-1-(3-methoxyphenyl)ethanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, particularly the melting and boiling points, of **(S)-1-(3-methoxyphenyl)ethanol**. It includes detailed experimental protocols for the determination of these properties and for the enantioselective synthesis of this chiral alcohol, a key intermediate in the pharmaceutical industry.

Physicochemical Properties of 1-(3-methoxyphenyl)ethanol

(S)-1-(3-methoxyphenyl)ethanol is a chiral secondary alcohol. Its physical state at ambient temperature is a colorless to pale yellow oil or liquid^{[1][2]}. While a precise melting point for the (S)-enantiomer is not readily available in the cited literature, its liquid state indicates a melting point below room temperature. The boiling point has been reported for the racemic mixture under atmospheric and reduced pressures.

Table 1: Quantitative Physicochemical Data for 1-(3-methoxyphenyl)ethanol

Property	Value	Conditions	Notes
Melting Point	Not available	-	The compound is a liquid at room temperature[1][2].
Boiling Point	248.3°C	760 mmHg	For the racemic mixture[1].
~234.7°C	760 mmHg		Rough estimate for the racemic mixture[3][4].
Density	1.053 - 1.078 g/cm ³	25°C	For the racemic mixture[1][3].
Refractive Index	~1.533	20°C	For a similar compound, 1-(4-methoxyphenyl)ethanol[5].
Specific Rotation ([α]D)	-30.4°	25°C, c=1.00 in CHCl ₃	For the (S)-enantiomer with 98.7% ee[2].

Experimental Protocols

Determination of Boiling Point

The boiling point of high-boiling liquids such as **(S)-1-(3-methoxyphenyl)ethanol** is often determined under reduced pressure to prevent decomposition.

2.1.1. Vacuum Distillation

This method is suitable for purifying the compound and determining its boiling point.

- Apparatus: A standard vacuum distillation setup is used, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a vacuum adapter, and a receiving flask. All glassware joints should be securely clamped and greased. A stir bar should be placed in the

distillation flask to ensure smooth boiling. The system is connected to a vacuum trap and a vacuum pump.

- Procedure:

- Place the sample of **(S)-1-(3-methoxyphenyl)ethanol** into the round-bottom flask.
- Assemble the vacuum distillation apparatus, ensuring all connections are airtight.
- Turn on the vacuum source to reduce the pressure within the system. The pressure should be monitored with a manometer.
- Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.
- Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
- To stop the distillation, remove the heat source first and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Enantioselective Synthesis of **(S)-1-(3-methoxyphenyl)ethanol** via Biocatalytic Reduction

(S)-1-(3-methoxyphenyl)ethanol can be synthesized with high enantiomeric excess through the biocatalytic reduction of 3-methoxyacetophenone. This method utilizes enzymes, such as ketoreductases found in carrot peels, as chiral catalysts^[6].

- Materials:

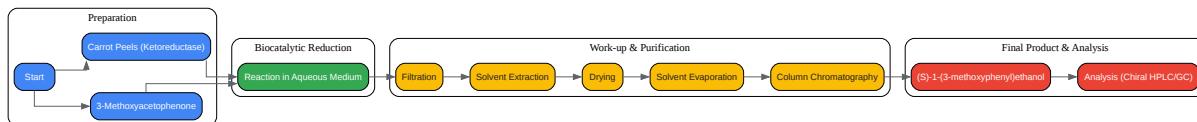
- 3-methoxyacetophenone (substrate)
- Fresh carrot peels (biocatalyst)
- Water (solvent)
- Organic solvent for extraction (e.g., ethyl acetate)

- Drying agent (e.g., anhydrous sodium sulfate)
- Procedure:
 - Wash and peel fresh carrots. The peels contain the necessary keto-reductase enzymes[6].
 - In a flask, combine the carrot peels and water.
 - Add the substrate, 3-methoxyacetophenone, to the flask.
 - Allow the reaction to proceed at a controlled temperature (e.g., room temperature) with stirring for a specified time (e.g., 24-48 hours).
 - After the reaction is complete, filter the mixture to remove the carrot peels.
 - Extract the aqueous filtrate with an organic solvent like ethyl acetate.
 - Combine the organic extracts and dry them over an anhydrous drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the product by column chromatography on silica gel to yield pure **(S)-1-(3-methoxyphenyl)ethanol**.
- Analysis: The enantiomeric excess (ee) of the product can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)[7].

Visualizations

Synthesis Workflow of **(S)-1-(3-methoxyphenyl)ethanol**

The following diagram illustrates the workflow for the biocatalytic synthesis of **(S)-1-(3-methoxyphenyl)ethanol**.



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Caption: Workflow for the biocatalytic synthesis of **(S)-1-(3-methoxyphenyl)ethanol**.

This guide provides essential technical information for professionals working with **(S)-1-(3-methoxyphenyl)ethanol**, facilitating its synthesis, purification, and characterization in a research and development setting.

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